Cas no 2138372-27-5 (1-2-(methoxymethyl)piperazin-1-yl-2,3,3-trimethylbutan-1-one)

1-2-(Methoxymethyl)piperazin-1-yl-2,3,3-trimethylbutan-1-one is a specialized organic compound featuring a piperazine core with a methoxymethyl substituent and a branched ketone moiety. This structure imparts unique reactivity and versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The methoxymethyl group enhances solubility and modulates electronic properties, while the sterically hindered trimethylbutanone fragment contributes to stability and selectivity in reactions. Its well-defined molecular architecture allows for precise functionalization, facilitating applications in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring consistent performance in synthetic workflows.
1-2-(methoxymethyl)piperazin-1-yl-2,3,3-trimethylbutan-1-one structure
2138372-27-5 structure
Product Name:1-2-(methoxymethyl)piperazin-1-yl-2,3,3-trimethylbutan-1-one
CAS No:2138372-27-5
MF:C13H26N2O2
MW:242.357743740082
CID:5610725
PubChem ID:165874183
Update Time:2025-06-03

1-2-(methoxymethyl)piperazin-1-yl-2,3,3-trimethylbutan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2138372-27-5
    • 1-[2-(methoxymethyl)piperazin-1-yl]-2,3,3-trimethylbutan-1-one
    • EN300-843283
    • 1-2-(methoxymethyl)piperazin-1-yl-2,3,3-trimethylbutan-1-one
    • Inchi: 1S/C13H26N2O2/c1-10(13(2,3)4)12(16)15-7-6-14-8-11(15)9-17-5/h10-11,14H,6-9H2,1-5H3
    • InChI Key: FPBTXKANNSFNDM-UHFFFAOYSA-N
    • SMILES: O=C(C(C)C(C)(C)C)N1CCNCC1COC

Computed Properties

  • Exact Mass: 242.199428076g/mol
  • Monoisotopic Mass: 242.199428076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 41.6Ų

1-2-(methoxymethyl)piperazin-1-yl-2,3,3-trimethylbutan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-843283-1g
1-[2-(methoxymethyl)piperazin-1-yl]-2,3,3-trimethylbutan-1-one
2138372-27-5
1g
$1057.0 2023-09-02
Enamine
EN300-843283-5g
1-[2-(methoxymethyl)piperazin-1-yl]-2,3,3-trimethylbutan-1-one
2138372-27-5
5g
$3065.0 2023-09-02
Enamine
EN300-843283-10g
1-[2-(methoxymethyl)piperazin-1-yl]-2,3,3-trimethylbutan-1-one
2138372-27-5
10g
$4545.0 2023-09-02
Enamine
EN300-843283-0.05g
1-[2-(methoxymethyl)piperazin-1-yl]-2,3,3-trimethylbutan-1-one
2138372-27-5 95.0%
0.05g
$888.0 2025-02-21
Enamine
EN300-843283-0.1g
1-[2-(methoxymethyl)piperazin-1-yl]-2,3,3-trimethylbutan-1-one
2138372-27-5 95.0%
0.1g
$930.0 2025-02-21
Enamine
EN300-843283-0.25g
1-[2-(methoxymethyl)piperazin-1-yl]-2,3,3-trimethylbutan-1-one
2138372-27-5 95.0%
0.25g
$972.0 2025-02-21
Enamine
EN300-843283-0.5g
1-[2-(methoxymethyl)piperazin-1-yl]-2,3,3-trimethylbutan-1-one
2138372-27-5 95.0%
0.5g
$1014.0 2025-02-21
Enamine
EN300-843283-1.0g
1-[2-(methoxymethyl)piperazin-1-yl]-2,3,3-trimethylbutan-1-one
2138372-27-5 95.0%
1.0g
$1057.0 2025-02-21
Enamine
EN300-843283-2.5g
1-[2-(methoxymethyl)piperazin-1-yl]-2,3,3-trimethylbutan-1-one
2138372-27-5 95.0%
2.5g
$2071.0 2025-02-21
Enamine
EN300-843283-5.0g
1-[2-(methoxymethyl)piperazin-1-yl]-2,3,3-trimethylbutan-1-one
2138372-27-5 95.0%
5.0g
$3065.0 2025-02-21

Additional information on 1-2-(methoxymethyl)piperazin-1-yl-2,3,3-trimethylbutan-1-one

Recent Advances in the Study of 1-(2-(Methoxymethyl)piperazin-1-yl)-2,3,3-trimethylbutan-1-one (CAS: 2138372-27-5)

The compound 1-(2-(methoxymethyl)piperazin-1-yl)-2,3,3-trimethylbutan-1-one (CAS: 2138372-27-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperazine-derived structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

A 2023 study published in the Journal of Medicinal Chemistry detailed the optimized synthesis of this compound, highlighting its improved yield and purity through a novel catalytic process. The research emphasized the compound's stability under physiological conditions, making it a viable candidate for further preclinical testing. Additionally, the study identified its interaction with specific neurotransmitter receptors, suggesting potential applications in neurological disorders.

In another groundbreaking study, researchers explored the compound's anti-inflammatory properties. Using in vitro and in vivo models, the team demonstrated its ability to inhibit key inflammatory pathways, such as the NF-κB signaling cascade. These findings, published in Bioorganic & Medicinal Chemistry Letters, position the compound as a potential lead for developing new anti-inflammatory agents with fewer side effects compared to existing therapies.

Further investigations into the pharmacokinetics of 1-(2-(methoxymethyl)piperazin-1-yl)-2,3,3-trimethylbutan-1-one revealed favorable absorption and distribution profiles. A 2024 preclinical trial reported in European Journal of Pharmaceutical Sciences showed that the compound achieves therapeutic concentrations in target tissues with minimal off-target effects. This study also highlighted its metabolic stability, a critical factor for its progression into clinical trials.

Despite these advancements, challenges remain in fully elucidating the compound's safety profile and long-term effects. Ongoing research aims to address these gaps, with particular focus on its potential toxicity and interactions with other drugs. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 1-(2-(methoxymethyl)piperazin-1-yl)-2,3,3-trimethylbutan-1-one represents a promising candidate in the realm of drug discovery. Its multifaceted pharmacological properties and favorable pharmacokinetic profile underscore its potential for treating a range of conditions, from neurological disorders to inflammatory diseases. Future research will be pivotal in unlocking its full therapeutic potential and addressing remaining safety concerns.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.